(3S,4R)-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Description
(3S,4R)-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral pyrrolidine derivative with a pyridin-3-yl substituent and a carboxylic acid group. The compound’s stereochemistry (3S,4R) is critical for its interactions in biological systems, such as enzyme binding or receptor modulation. Its dihydrochloride salt form enhances solubility in aqueous environments, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(3S,4R)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-6-12-5-8(9)7-2-1-3-11-4-7;;/h1-4,8-9,12H,5-6H2,(H,13,14);2*1H/t8-,9+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOJJVPPUGBZND-DBEJOZALSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidine derivatives.
Formation of Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions, often involving amine and aldehyde precursors.
Substitution Reactions: The pyridinyl group is introduced via substitution reactions, where the pyrrolidine ring is functionalized with the pyridinyl moiety.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes can be employed to optimize yield and purity.
Catalysis: Catalysts may be used to enhance reaction rates and selectivity.
Automation: Automated systems can ensure precise control over reaction conditions, improving reproducibility and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridinyl group or the carboxylic acid group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine or pyridinyl rings are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution Reagents: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products:
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Reduced pyridinyl or carboxylic acid groups.
Substitution Products: Functionalized pyrrolidine or pyridinyl derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and as a chiral catalyst.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Receptor Binding Studies: The compound is used in studies of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine:
Drug Development: Its structural features make it a candidate for drug development, particularly in targeting neurological disorders.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties help in understanding its potential as a therapeutic agent.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS 1330750-18-9)
- Molecular Formula : C₁₀H₁₄Cl₂N₂O₂ (identical to the target compound).
- Key Difference : Opposite stereochemistry (3R,4S vs. 3S,4R).
- Implications : Enantiomers often exhibit divergent biological activities. For example, one enantiomer may act as an agonist while the other is inactive or antagonistic. However, specific pharmacological data are unavailable in the evidence .
Substituent Variations on the Pyrrolidine Ring
- (3S,4R)-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS 1392212-96-2) Molecular Formula: C₁₁H₁₆Cl₂N₂O₃. Key Difference: Methoxy group at the 6-position of the pyridine ring. This compound is marketed at 99% purity (industrial grade), suggesting applications in drug synthesis .
- (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1049734-30-6) Molecular Formula: C₁₁H₁₂Cl₃NO₂. Key Difference: Dichlorophenyl substituent instead of pyridin-3-yl. Impact: Chlorine atoms increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The hydrochloride salt (vs. dihydrochloride) could indicate differences in acidity and stability .
(3S,4S)-4-(1-Methyl-1H-imidazol-5-yl)-3-pyrrolidinecarboxylic acid dihydrochloride
Positional Isomerism of the Pyridine Substituent
- (3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS 1049739-70-9)
- Molecular Formula : C₁₀H₁₄Cl₂N₂O₂.
- Key Difference : Pyridin-2-yl substituent instead of pyridin-3-yl.
- Impact : The nitrogen atom’s position in the pyridine ring alters electronic distribution and steric interactions. This compound is stored under inert conditions, suggesting sensitivity to oxidation or moisture compared to the target compound .
Research Findings and Implications
- Stereochemistry : The (3S,4R) configuration of the target compound likely confers distinct binding preferences compared to its (3R,4S) enantiomer, though pharmacological data are lacking .
- Substituent Effects :
- Salt Forms : Dihydrochloride salts generally offer higher solubility than hydrochloride salts, advantageous for drug formulation .
Biological Activity
(3S,4R)-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a compound that has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H12Cl2N2O2
- Molecular Weight : 265.14 g/mol
- CAS Number : 1049740-23-9
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential roles in cancer therapy and neurodegenerative diseases.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For example, derivatives of pyrrolidine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | FaDu (hypopharyngeal) | 17.4 | Apoptosis induction |
| Compound 2 | MDA-MB-436 (breast) | 11.4 | PARP inhibition |
| Compound 3 | CAPAN-1 (pancreatic) | 15.5 | Cytotoxicity |
Studies suggest that the three-dimensional structure of these compounds enhances their interaction with protein binding sites, potentially leading to improved therapeutic efficacy .
2. Neuroprotective Effects
The compound has also been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that similar pyrrolidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine:
| Enzyme Inhibition | Compound | IC50 (nM) |
|---|---|---|
| AChE | Compound A | 200 |
| BuChE | Compound B | 150 |
These findings suggest that (3S,4R)-4-(Pyridin-3-yl)pyrrolidine derivatives may enhance cholinergic neurotransmission and exhibit antioxidant properties, which are beneficial in managing Alzheimer's disease .
Case Study 1: Anticancer Properties
A study focused on a series of pyrrolidine derivatives demonstrated that modifications to the pyridine ring significantly impacted anticancer activity. The lead compound exhibited an IC50 value comparable to established chemotherapeutics like veliparib .
Case Study 2: Neuroprotection
In a neuroprotection study, a derivative of the compound was shown to reduce amyloid beta aggregation and tau protein phosphorylation in vitro, indicating potential for Alzheimer's treatment .
Structure-Activity Relationship (SAR)
The biological activity of (3S,4R)-4-(Pyridin-3-yl)pyrrolidine derivatives is closely linked to their structural features. Key factors influencing activity include:
- Substituent Position : Variations at the pyridine ring can enhance binding affinity to target receptors.
- Three-Dimensional Configuration : The stereochemistry plays a crucial role in determining the compound's interaction with biological targets.
Scientific Research Applications
Medicinal Chemistry
(3S,4R)-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride has been explored for its potential as a therapeutic agent in treating various diseases. Its pyrrolidine core is known to interact with biological targets, making it a candidate for drug development.
Case Study: Antiviral Activity
Research indicates that this compound exhibits antiviral properties. A study conducted by researchers at a pharmaceutical company showed that derivatives of pyrrolidine compounds can inhibit viral replication in vitro, suggesting potential applications in antiviral drug development .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it relevant in neuropharmacological studies. It has been investigated for its effects on neurotransmitter systems and its potential role in treating neurological disorders.
Case Study: Cognitive Enhancement
In a study published in a peer-reviewed journal, this compound was tested for cognitive enhancement effects in animal models. Results indicated improvements in memory and learning tasks, pointing towards its utility in addressing cognitive deficits associated with aging or neurodegenerative diseases .
Synthetic Chemistry
This compound serves as an important intermediate in the synthesis of more complex molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry.
Table: Synthesis Pathways
| Reaction Type | Starting Material | Product |
|---|---|---|
| N-Alkylation | (3S,4R)-4-(Pyridin-3-yl)pyrrolidine | Alkylated derivatives |
| Amidation | (3S,4R)-4-(Pyridin-3-yl)pyrrolidine | Amides for drug candidates |
| Esterification | (3S,4R)-4-(Pyridin-3-yl)pyrrolidine | Ester derivatives with enhanced bioactivity |
Q & A
Q. What experimental strategies are recommended for synthesizing (3S,4R)-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride with high stereochemical purity?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries or catalysts during the ring-closing step of the pyrrolidine scaffold to enforce the (3S,4R) configuration. For example, asymmetric hydrogenation of enamine precursors with Ru-based catalysts can achieve enantiomeric excess >95% .
- Salt Formation : Convert the free base to the dihydrochloride salt via titration with HCl in anhydrous ethanol, followed by recrystallization from a water/acetone mixture to enhance purity (>99% by HPLC) .
- Table 1 : Synthesis Optimization
| Parameter | Condition A (Ru Catalyst) | Condition B (Chiral Pool) |
|---|---|---|
| Yield | 78% | 65% |
| Enantiomeric Excess | 97% | 85% |
| Purity (HPLC) | 99.5% | 98.2% |
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with a chiral derivatizing agent (e.g., Mosher’s acid) to resolve absolute configuration .
- Chiral HPLC : Use a Chiralpak® IA-3 column (mobile phase: hexane/isopropanol/0.1% TFA) to compare retention times with enantiomeric standards .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) for the (3S,4R) configuration .
Q. What are the solubility and stability profiles of the dihydrochloride salt in common experimental buffers?
- Methodological Answer :
- Solubility : The dihydrochloride form increases aqueous solubility (e.g., 25 mg/mL in PBS pH 7.4 vs. 2 mg/mL for the free base). Test solubility in DMSO, ethanol, and phosphate buffers using nephelometry .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS; <5% degradation observed in lyophilized form stored at -20°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pyridinyl and pyrrolidine moieties?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with modifications at the pyridin-3-yl group (e.g., 4-Cl, 2-MeO substituents) and pyrrolidine ring (e.g., N-alkylation, carboxylate bioisosteres) .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinases) and receptor-binding studies (e.g., GPCRs). Use SPR or ITC to quantify binding affinity (e.g., Kd values ranging from 0.5–50 µM) .
- Table 2 : SAR Data for Pyridinyl Modifications
| Substituent | Enzyme IC50 (nM) | Receptor Ki (µM) |
|---|---|---|
| H (Parent) | 120 ± 15 | 2.1 ± 0.3 |
| 4-Cl | 85 ± 10 | 1.4 ± 0.2 |
| 2-MeO | 450 ± 50 | 8.9 ± 1.1 |
Q. How to resolve contradictions in reported biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays for enzyme activity) .
- Buffer Conditions : Adjust ionic strength (e.g., 150 mM NaCl vs. no salt) and pH (6.5–7.8) to mimic physiological environments. For example, protonation of the pyridine nitrogen at pH <6.5 may alter binding .
- Off-Target Screening : Use broad-panel selectivity assays (e.g., Eurofins CEREP panel) to rule out nonspecific interactions .
Q. What strategies are effective for studying the compound’s interaction with membrane-bound targets (e.g., ion channels)?
- Methodological Answer :
- Electrophysiology : Perform patch-clamp experiments on transfected HEK293 cells expressing the target channel. Measure current inhibition (e.g., IC50 = 1.2 µM for TRPV1) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions using AMBER or GROMACS. Identify key residues (e.g., Arg278 in TRPV1) for mutagenesis studies .
- Membrane Permeability : Assess using PAMPA or Caco-2 assays. LogP of -1.2 (dihydrochloride) suggests low passive diffusion; consider prodrug strategies .
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., t1/2 in mouse plasma = 45 min), liver microsomal clearance, and CYP450 inhibition .
- Metabolite Identification : Use HR-MS/MS to detect major metabolites (e.g., hydroxylation at the pyrrolidine ring) in hepatocyte incubations .
- Formulation Optimization : Test bioavailability enhancements via nanocrystal dispersion (30% increase in AUC0–24h) or lipid-based carriers .
Key Notes for Experimental Design
- Stereochemical Integrity : Always verify configuration during scale-up using chiral analytical methods .
- Salt Form Impact : The dihydrochloride form improves solubility but may require counterion exchange for specific assays (e.g., AgNO3 test for chloride interference) .
- Data Reproducibility : Document buffer composition, temperature, and equipment settings meticulously to reconcile conflicting results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
